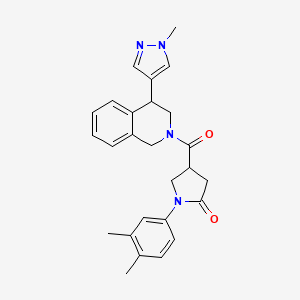![molecular formula C25H31ClN4O3S B2882373 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 477301-21-6](/img/structure/B2882373.png)
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups and structural features that are of interest. It includes an adamantane core, which is a type of diamondoid and is known for its stability and unique properties . Attached to this core is a carbonylamino group, a triazole ring, and a sulfanyl acetate group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications.
Applications De Recherche Scientifique
Spectral and Quantum Chemical Analysis
Research conducted on similar adamantane-based compounds reveals significant interest in their spectral properties and quantum chemical analysis. For instance, the study of the adamantane-based compound ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate focused on its Fourier transform infrared and Raman spectra, along with UV/Vis spectrum analysis in ethanol. Theoretical DFT calculations were employed to predict vibrational IR and Raman spectra, indicating an interest in the electronic absorption spectrum and intramolecular charge transfer features of such compounds (Al-Ghulikah et al., 2019).
Theoretical Investigations and Molecular Docking
Another study on adamantane derivatives, including theoretical investigations and molecular docking, has shown the influence of fluorine substitution on crystal packing, intermolecular contacts, and potential inhibitory activity against specific enzymes. This research highlights the use of adamantane derivatives in exploring biological activities and structural analysis through X-ray, DFT, QTAIM analysis, and in silico docking analysis, suggesting potential applications in drug discovery (Al-Wahaibi et al., 2018).
Synthesis and Antiviral Activity
Adamantane derivatives have also been synthesized and evaluated for their antiviral activity, particularly against the smallpox vaccine virus. This research domain explores the synthesis of new chemical entities within the adamantane series and evaluates their potential as antiviral agents, indicating a keen interest in leveraging adamantane's unique structure for therapeutic purposes (Moiseev et al., 2012).
Nanoscale Applications and AFM
Research on adamantane-based macrocycles for atomic force microscopy (AFM) applications suggests another avenue of scientific exploration. These studies involve the synthesis of nanoscale adamantane derivatives designed for AFM tip calibration or as nanoscale objects, demonstrating the material science and nanotechnology potential of adamantane derivatives (Li et al., 2003).
Propriétés
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O3S/c1-3-33-22(31)14-34-24-29-28-21(30(24)20-6-4-5-19(26)15(20)2)13-27-23(32)25-10-16-7-17(11-25)9-18(8-16)12-25/h4-6,16-18H,3,7-14H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGIPOUVYLHEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=C(C(=CC=C2)Cl)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2882291.png)
![4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2882296.png)
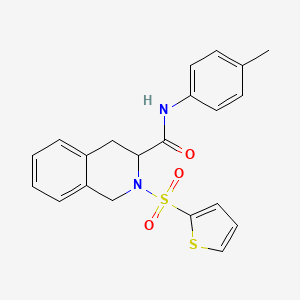
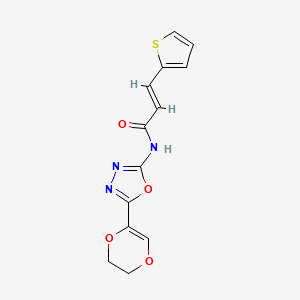
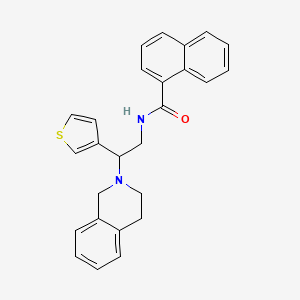
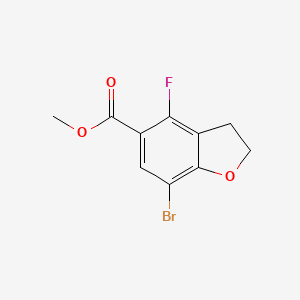
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2882302.png)
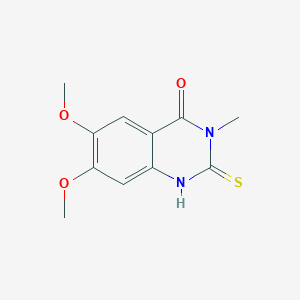
![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2882304.png)

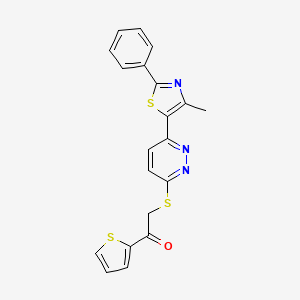
![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2882308.png)

